molecular formula C24H21ClFN5O3 B609519 Nedisertib CAS No. 1637542-33-6

Nedisertib

Cat. No. B609519
CAS RN: 1637542-33-6
M. Wt: 481.9 g/mol
InChI Key: MOWXJLUYGFNTAL-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nedisertib, also known as peposertib or M3814, is an orally available inhibitor of DNA-dependent protein kinase (DNA-PK). This compound has potential antineoplastic and chemo/radiosensitizing activities. Upon oral administration, this compound binds to and inhibits the activity of DNA-PK, which plays a key role in repairing DNA double-strand breaks via the DNA nonhomologous end joining pathway .

Scientific Research Applications

Nedisertib has a wide range of scientific research applications, including:

Mechanism of Action

Nedisertib exerts its effects by binding to and inhibiting the activity of DNA-PK, a serine/threonine kinase involved in the repair of DNA double-strand breaks. By inhibiting DNA-PK, this compound prevents the repair of damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. This mechanism makes it particularly effective in combination with DNA-damaging agents such as chemotherapy and radiotherapy .

Safety and Hazards

Nedisertib is considered toxic and can be irritating to the skin and eyes . It has potential risks of serious damage to health by prolonged exposure, impaired fertility, and harm to unborn children . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Nedisertib is currently under phase 2 clinical trials for the treatment of advanced solid tumors . It has been investigated in 11 clinical trials, of which 11 are open . The diseases being investigated in this compound clinical trials include malignant solid tumor, acute myeloid leukemia, and cholangiocarcinoma . The future of this compound will depend on the results of these ongoing trials and subsequent regulatory approval.

Preparation Methods

The synthesis of nedisertib involves several steps, starting with the preparation of the core structureThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and yield of the compound. These methods may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Nedisertib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Comparison with Similar Compounds

Nedisertib is unique among DNA-PK inhibitors due to its high potency and selectivity. Similar compounds include:

    Olaparib: A PARP inhibitor used in the treatment of ovarian and breast cancers.

    Talazoparib: Another PARP inhibitor with similar applications.

    Berzosertib: An ATR inhibitor used in combination with other DNA-damaging agents.

Compared to these compounds, this compound offers a distinct advantage in its ability to selectively inhibit DNA-PK, making it a valuable tool in cancer research and therapy .

properties

IUPAC Name

(S)-[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFN5O3/c1-33-22-5-4-20(29-30-22)24(32)16-11-17(19(26)12-18(16)25)23-15-3-2-14(10-21(15)27-13-28-23)31-6-8-34-9-7-31/h2-5,10-13,24,32H,6-9H2,1H3/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWXJLUYGFNTAL-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NN=C(C=C1)[C@H](C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1637542-33-6
Record name Nedisertib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1637542336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nedisertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16252
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PEPOSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN429E725A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nedisertib
Reactant of Route 2
Reactant of Route 2
Nedisertib
Reactant of Route 3
Nedisertib
Reactant of Route 4
Nedisertib
Reactant of Route 5
Reactant of Route 5
Nedisertib
Reactant of Route 6
Nedisertib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.